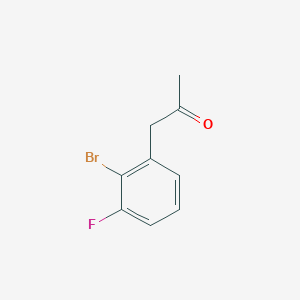

1-(2-Bromo-3-fluorophenyl)propan-2-one

Description

1-(2-Bromo-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . It is a liquid at room temperature and is often used in various chemical syntheses due to its unique structure, which includes both bromine and fluorine atoms attached to a phenyl ring .

Properties

IUPAC Name |

1-(2-bromo-3-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUZLUPHSRLTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromo-3-fluorophenyl)propan-2-one typically involves the bromination and fluorination of a suitable precursor. One common method involves the reaction of 2-bromo-3-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-(2-Bromo-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-3-fluorophenyl)propan-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that reduce enzyme efficiency . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

1-(2-Bromo-3-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:

1-(2-Bromo-3-chlorophenyl)propan-2-one: Similar in structure but with a chlorine atom instead of fluorine, which affects its reactivity and binding properties.

1-(2-Fluoro-3-iodophenyl)propan-2-one: Contains an iodine atom, leading to different chemical and biological activities due to the larger atomic size and different electronic properties.

1-(2-Bromo-3-methylphenyl)propan-2-one: The presence of a methyl group instead of fluorine alters its steric and electronic characteristics, impacting its reactivity and applications.

The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .

Biological Activity

1-(2-Bromo-3-fluorophenyl)propan-2-one, a halogenated aromatic ketone, has garnered attention due to its potential biological activities. The presence of bromine and fluorine atoms in its structure significantly influences its interaction with biological systems, affecting enzyme activity, cellular signaling, and metabolic pathways. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a propanone functional group linked to a phenyl ring substituted with bromine at the ortho position and fluorine at the meta position. These substitutions enhance its reactivity and biological interactions.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. The halogen atoms can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme conformation and activity. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways and inflammatory responses.

Biochemical Pathways

The compound serves as an intermediate in the synthesis of biologically active molecules, contributing to the activity of final products. It has been noted for its role in modulating pathways related to inflammation and cancer progression by inhibiting specific enzymes.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its physical properties such as melting point and solubility. These factors determine its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. Studies indicate that the compound is relatively stable under standard laboratory conditions but may degrade over time, affecting its efficacy.

Antimicrobial Effects

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For example, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. It has been observed to alter metabolic pathways, leading to changes in cellular metabolism. In laboratory settings, varying dosages have shown that low concentrations may have minimal effects while higher doses could induce toxic responses .

In Vivo Studies

In animal models, this compound has been tested for its effects on metabolic processes. A study indicated that at specific dosages, the compound significantly affected the expression of genes involved in lipid metabolism, suggesting potential applications in metabolic disorders.

In Vitro Studies

In vitro assays have highlighted the compound's ability to inhibit key enzymes involved in inflammatory pathways. For instance, it was found to effectively reduce the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.